molecular formula C14H14N4S2 B295260 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No. B295260
M. Wt: 302.4 g/mol
InChI Key: YIUBOHSPQDIUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine, also known as DMTP, is a chemical compound that has been gaining attention in scientific research. DMTP is a pyrimidine-based compound that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is not fully understood. However, it has been reported to inhibit various enzymes that are involved in cancer cell growth and viral replication. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects:
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been reported to inhibit the activity of various enzymes, including DNA polymerase and ribonucleotide reductase. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been shown to induce oxidative stress in cancer cells, which leads to apoptosis. In addition, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been reported to inhibit the replication of certain viruses, including the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments is its high potency. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to be effective at low concentrations, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is its potential toxicity. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to induce oxidative stress in cells, which can lead to cell death. Therefore, caution must be taken when using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments.

Future Directions

There are several future directions for 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine research. One of the most promising directions is in the development of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine-based cancer therapies. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to inhibit the growth of various cancer cells, and further research is needed to determine its potential as a cancer treatment. In addition, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine could also be studied for its potential use as an antiviral agent. Further research is needed to determine its efficacy against different viruses. Finally, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine could also be studied for its potential use in other scientific fields, such as neuroscience and immunology.
Conclusion:
In conclusion, 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is a promising compound that has shown potential in various scientific fields. Its high potency and potential as a cancer treatment and antiviral agent make it an attractive compound for further research. However, caution must be taken when using 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine and to determine its potential in various scientific fields.

Synthesis Methods

The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine. This synthesis method has been reported in various research papers and has been optimized for high yield and purity.

Scientific Research Applications

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been studied for its potential use in various scientific fields. One of the most promising applications of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine is in the field of cancer research. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to induce apoptosis in cancer cells. 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-4,6-dimethylpyrimidine has also been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.

properties

Molecular Formula

C14H14N4S2

Molecular Weight

302.4 g/mol

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C14H14N4S2/c1-7-5-8(2)18-14(17-7)20-13-11-9(3)10(4)19-12(11)15-6-16-13/h5-6H,1-4H3

InChI Key

YIUBOHSPQDIUCK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SC2=NC=NC3=C2C(=C(S3)C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC=NC3=C2C(=C(S3)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.